molecular formula C8H7N3O5 B263403 N-(3,4-Dinitrophenyl)acetamide

N-(3,4-Dinitrophenyl)acetamide

Cat. No.: B263403
M. Wt: 225.16 g/mol
InChI Key: HILZPWHMDLGSTO-UHFFFAOYSA-N
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Description

N-(3,4-Dinitrophenyl)acetamide is an aromatic acetamide derivative characterized by two nitro groups at the 3- and 4-positions of the phenyl ring.

Properties

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

N-(3,4-dinitrophenyl)acetamide

InChI

InChI=1S/C8H7N3O5/c1-5(12)9-6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,9,12)

InChI Key

HILZPWHMDLGSTO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: N-(2,3-Dinitrophenyl)acetamide

  • Molecular Formula : C₈H₇N₃O₅
  • Molecular Weight : 225.16 g/mol
  • ChemSpider ID: 2080532 .

Halogen-Substituted Analogs: N-(3,4-Dichlorophenyl)acetamide

  • Molecular Formula: C₈H₇Cl₂NO
  • Molecular Weight : 204.05 g/mol
  • Key Differences: Chlorine substituents are less electron-withdrawing than nitro groups, leading to higher electron density on the aromatic ring. This may enhance nucleophilic substitution reactivity. Melting Point: 473–475 K .

Mono-Nitro Derivatives: N-(3-Nitrophenyl)acetamide

  • Molecular Formula : C₈H₈N₂O₂ (inferred from ).
  • Key Differences :
    • A single nitro group reduces steric and electronic effects compared to di-nitro analogs, likely increasing solubility in polar solvents.
    • Temperature-dependent properties (e.g., crystallinity) may differ due to weaker intermolecular interactions .

Structural and Functional Data Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
N-(3,4-Dinitrophenyl)acetamide 3-NO₂, 4-NO₂ ~238.12 (calculated) High electron-withdrawing, low solubility Potential ligand or pharmaceutical intermediate
N-(2,3-Dinitrophenyl)acetamide 2-NO₂, 3-NO₂ 225.16 Steric hindrance near acetamide group Limited bioactivity data
N-(3,4-Dichlorophenyl)acetamide 3-Cl, 4-Cl 204.05 Moderate reactivity, crystalline solid Bioactive scaffold
N-(3-Nitrophenyl)acetamide 3-NO₂ ~180.16 (calculated) Improved solubility, thermal stability Intermediate in organic synthesis

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